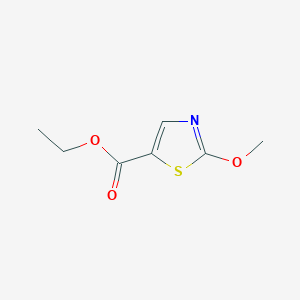![molecular formula C16H15N3O6 B14168886 2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid is an organic compound with a complex structure that includes both aromatic and hydrazinylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst and an appropriate electrophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the hydrazinylidene moiety can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dimethoxybenzoic acid: A simpler compound with similar aromatic and methoxy groups.
4-nitrophenylhydrazine: Contains the nitrophenyl and hydrazine groups but lacks the benzoic acid moiety.
Uniqueness
2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H15N3O6 |
|---|---|
Poids moléculaire |
345.31 g/mol |
Nom IUPAC |
2,3-dimethoxy-6-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C16H15N3O6/c1-24-13-8-3-10(14(16(20)21)15(13)25-2)9-17-18-11-4-6-12(7-5-11)19(22)23/h3-9,18H,1-2H3,(H,20,21)/b17-9- |
Clé InChI |
DZHKCOCZYQVFIV-MFOYZWKCSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O)OC |
Solubilité |
48.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


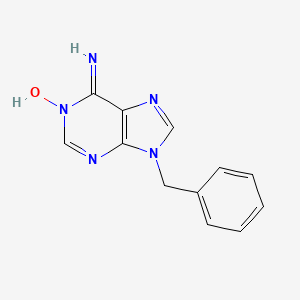

![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)
![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)
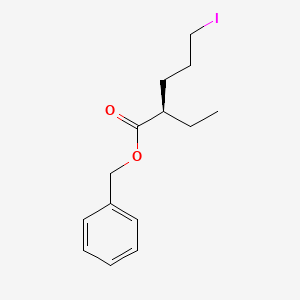
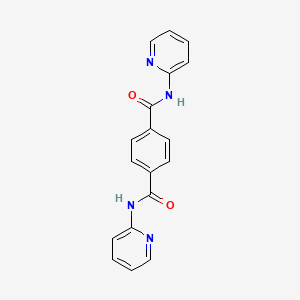
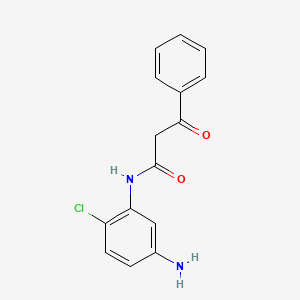
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
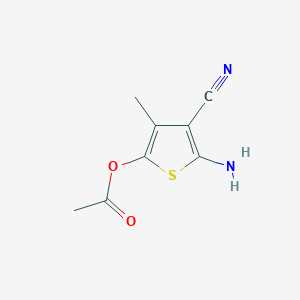

![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
